
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H17F3N2O2S and its molecular weight is 382.4. The purity is usually 95%.
BenchChem offers high-quality 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds containing azetidinone and pyrimidine structures have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a series of spiro[pyrrolidin-2,3′-oxindoles] synthesized via 1,3-dipolar cycloaddition reactions exhibited good in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, comparable to those of standard drugs (S. Haddad et al., 2015). Similarly, novel oxazolidine and azetidine derivatives have been linked to antibacterial activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis, expanding the spectrum of activity of antibiotics (M. Genin et al., 2000).
Anticancer and Anti-Inflammatory Properties
Pyrazolopyrimidine derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, demonstrating potential as therapeutic agents (A. Rahmouni et al., 2016). The modification of these compounds through various substituents has been shown to significantly affect their biological activities, offering a versatile platform for drug development.
Antioxidant Activity
Derivatives featuring pyridine, pyran, pyrimidine, and pyrazole heterocycles paired with indole and thiophene have been designed and synthesized as potent antioxidants. These compounds, particularly when evaluated against ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), showed higher antioxidant activity than ascorbic acid, suggesting their utility in combating oxidative stress (M. A. Aziz et al., 2021).
Antidepressant and Nootropic Effects
Schiff’s bases and azetidinone derivatives of isonocotinyl hydrazone have been explored for their potential antidepressant and nootropic effects, with some compounds showing significant activity in these areas (Asha B. Thomas et al., 2016). This highlights the potential of such compounds in the development of new treatments for central nervous system disorders.
Antitubercular Activities
Compounds incorporating pyrimidine-azetidinone structures have been synthesized and evaluated for their antitubercular activities, demonstrating the potential for the development of novel antitubercular agents (M. Chandrashekaraiah et al., 2014).
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c19-18(20,21)15-7-4-8-16(22-15)25-13-11-23(12-13)17(24)9-10-26-14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPBZMXOSBWIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


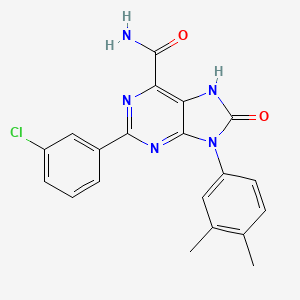
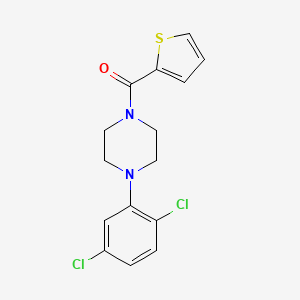
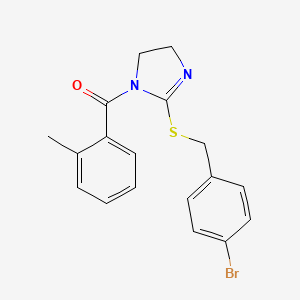
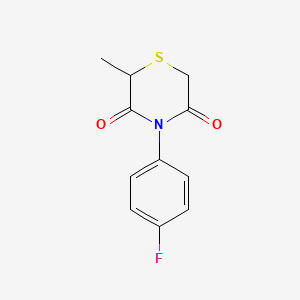
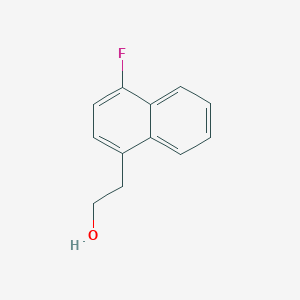
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone](/img/structure/B2438014.png)
![N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2438016.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2438020.png)
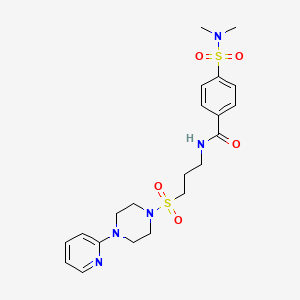
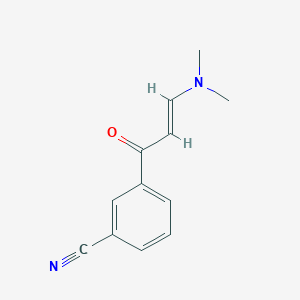
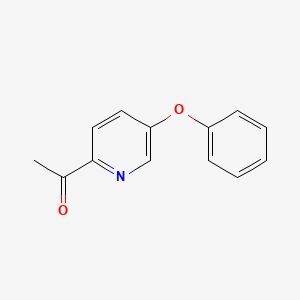
![5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2438025.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2438026.png)